molecular formula C4H8N2O2 B13964965 2-Amino-3-hydroxybut-2-enamide CAS No. 99939-19-2

2-Amino-3-hydroxybut-2-enamide

Cat. No.: B13964965
CAS No.: 99939-19-2
M. Wt: 116.12 g/mol
InChI Key: RRJBTAYCUNYVMQ-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxybut-2-enamide is an organic compound with the molecular formula C₄H₈N₂O₂. It is also known by its synonyms, such as 2-amino-3-hydroxycrotonamide . This compound is characterized by the presence of both an amino group and a hydroxyl group attached to a butenamide backbone.

Preparation Methods

The synthesis of 2-amino-3-hydroxybut-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-hydroxybut-2-enoic acid with ammonia or an amine under appropriate conditions . Another approach is the direct synthesis of enamides via electrophilic activation of amides, which employs reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-3-hydroxybut-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-3-hydroxybut-2-enamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research explores its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is utilized in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

2-Amino-3-hydroxybut-2-enamide can be compared with other similar compounds, such as:

Properties

CAS No.

99939-19-2

Molecular Formula

C4H8N2O2

Molecular Weight

116.12 g/mol

IUPAC Name

2-amino-3-hydroxybut-2-enamide

InChI

InChI=1S/C4H8N2O2/c1-2(7)3(5)4(6)8/h7H,5H2,1H3,(H2,6,8)

InChI Key

RRJBTAYCUNYVMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)N)N)O

Origin of Product

United States

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